molecular formula C15H18N2O8 B10771880 (S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid

(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid

Cat. No.: B10771880
M. Wt: 354.31 g/mol
InChI Key: QXWVJRPYHOYHHT-QWRGUYRKSA-N
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Description

(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a ureido group, a carboxylic acid group, and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of an amine with a carboxylic acid derivative under mild conditions. For instance, the reaction of an amine with a carbamoyl chloride in the presence of a base can yield the desired ureido compound . Another approach involves the use of isocyanates, which react with amines to form ureas .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly methods. For example, the use of water as a solvent and potassium isocyanate as a reagent can provide a simple and efficient route to synthesize N-substituted ureas . This method avoids the use of organic solvents and harsh conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ureido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acids can produce alcohols.

Mechanism of Action

The mechanism of action of (S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the ureido group can participate in nucleophilic attacks. These interactions can modulate enzyme activity and affect various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C15H18N2O8/c18-9-3-1-8(2-4-9)7-11(14(23)24)17-15(25)16-10(13(21)22)5-6-12(19)20/h1-4,10-11,18H,5-7H2,(H,19,20)(H,21,22)(H,23,24)(H2,16,17,25)/t10-,11-/m0/s1

InChI Key

QXWVJRPYHOYHHT-QWRGUYRKSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)O

Origin of Product

United States

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